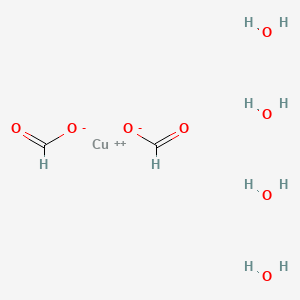
Copper(II) formate tetrahydrate
Vue d'ensemble
Description
Copper(II) formate tetrahydrate, also known as cupric formate tetrahydrate, is a coordination compound of copper and formate. It is a white crystalline solid that has a wide range of applications in scientific research and industrial processes. It has been used in the synthesis of various organic and inorganic compounds, as well as in the preparation of catalysts, dyes, and pigments. Additionally, copper(II) formate tetrahydrate has been studied for its biochemical and physiological effects on cells. In
Applications De Recherche Scientifique
Scientific Research Applications of Copper(II) Formate Tetrahydrate
Crystal Structure Analysis :Copper(II) formate tetrahydrate (CFTH) has been extensively studied for its unique crystal structure. Thermal dehydration of CFTH leads to a modification of the anhydrous salt, indicating a topotactic process where the dehydration alters the mode of stacking while keeping two-dimensional elements of the structure unaltered (Günter, 1980). Furthermore, the hydrogen positions in CFTH's crystal structure have been determined, revealing similarities to the disorder observed in ice and offering insights into the antiferroelectric phase transition of the compound (Okada et al., 1966).
Infrared and Raman Spectroscopy :CFTH has been a subject of interest in vibrational spectroscopy. Studies have examined the infrared and Raman spectra of CFTH, contributing to the understanding of its in-plane vibrations and providing insights into the Cu-O stretching force constant (Kuroda & Kubo, 1967). Additionally, the vibrational spectra of different forms of copper formate, including hydrated and anhydrous forms, have been recorded, aiding in distinguishing different structural configurations based on C=O stretching modes (Carter, 1991).
Magnetic Properties and Spin-Wave Characterization :CFTH is recognized as a model square S=1/2 Heisenberg antiferromagnet. The dispersion of spin-waves in CFTH has been mapped, providing valuable data for understanding quantum fluctuations and in-plane exchange constants in this material (Clarke et al., 1999). Moreover, studies on the magnetic properties of various copper formates, including CFTH, have contributed to the understanding of metal-metal interactions and the magnetic behavior of different complex structures (Lewis & Thompson, 1963).
High-Temperature Applications and Material Science :CFTH has applications in material science, particularly in high-temperature settings. A study demonstrated the use of copper(II) formate in die-attach bonding for high-temperature applications, utilizing its thermal decomposition to form copper nanoparticles for semiconductor dies bonding (Bhogaraju et al., 2020). Additionally, the solvothermal treatment of copper in the presence of sodium formate has been explored for developing surface passivation technologies, offering high oxidation resistance and maintaining the physical properties of copper (Peng et al., 2020).
- providing insights into its antiferroelectric-paraelectric transition temperatures and entropy changes. This research aids in understanding the heat capacity anomalies and the structure of hydrogen bond networks in substances like CFTH (Matsuo et al., 1976).
Two-Dimensional Weak Ferromagnetism and Antiferromagnetism Studies :CFTH is also significant in the study of weak ferromagnetism and antiferromagnetism in two-dimensional systems. Research has been conducted on the magnetic phase diagram of CFTH in applied fields, offering insights into the antiferromagnetic state and weak parasitic ferromagnetism arising from antisymmetric exchange interactions (Dupas & Renard, 1974). This contributes to a deeper understanding of magnetic ordering and spin interactions in layered compounds.
Synthesis Methods and Comparative Analysis of Magnetic Properties :Novel methods for the synthesis of various types of copper(II) formates, including CFTH, have been explored, along with their thermal, spectral, and magnetic properties. These studies provide a comprehensive understanding of the structural, spectral, and magnetic behavior of copper(II) formate in different forms, enhancing knowledge about its applications in various fields (Krasilnikov et al., 2020).
Neutron Scattering Studies and Phase Transitions :Neutron scattering studies of CFTH have been instrumental in understanding short-range order and phase transitions in this compound. Research focusing on positional correlations between hydrogen atoms in CFTH has shed light on intralayer polarization fluctuations and the development of long-ranged polarization in the ordered phase, offering valuable information for the study of two-dimensional ferroelectric materials (Youngblood & Axe, 1978).
Mécanisme D'action
Target of Action
Copper(II) formate tetrahydrate is primarily employed as an antibacterial agent in the treatment of cellulose . The primary target of this compound is the bacterial cells present in the cellulose material. Copper ions have been known to disrupt bacterial cell walls and interfere with their metabolic processes, leading to their death .
Mode of Action
This interaction can lead to changes in the bacterial cell wall structure, interference with vital metabolic processes, and ultimately, cell death .
Biochemical Pathways
The disruption of these processes in bacteria by copper ions can lead to cell death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in an aqueous environment. The metabolism and excretion of the compound would depend on various factors, including the specific organism and environmental conditions.
Result of Action
The primary result of the action of Copper(II) formate tetrahydrate is the death of bacterial cells present in cellulose material . This is achieved through the disruption of the bacterial cell wall and interference with vital metabolic processes .
Action Environment
The action of Copper(II) formate tetrahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be more effective in moist environments Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
copper;diformate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWWRSSSOYIMS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10CuO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207672 | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) formate tetrahydrate | |
CAS RN |
5893-61-8 | |
| Record name | Cupric formate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC FORMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7RA28204J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


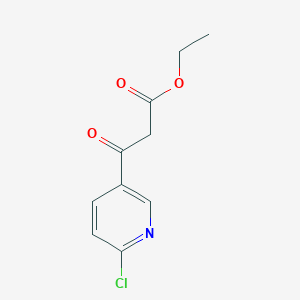

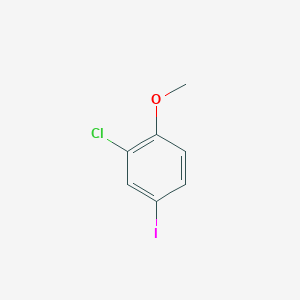


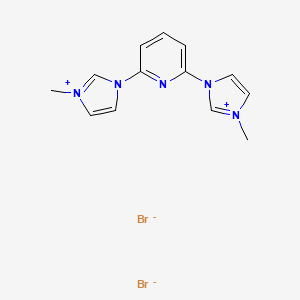
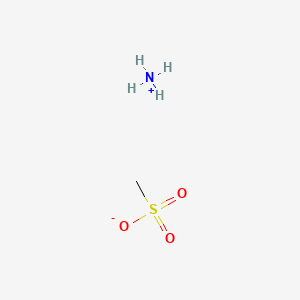

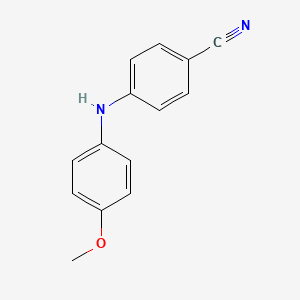
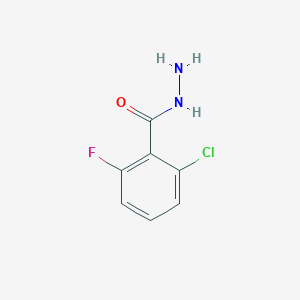
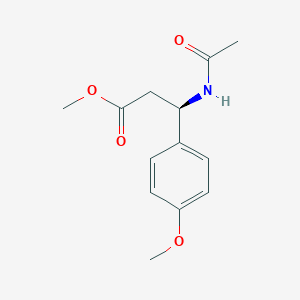
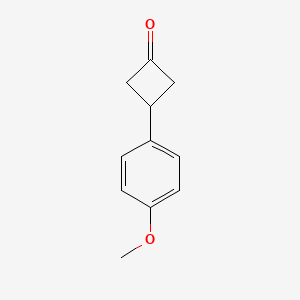
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B1599852.png)